molecular formula C21H28N2O2S B11351893 2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11351893
M. Wt: 372.5 g/mol
InChI Key: QSRFTQHQIGFGRK-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound with a complex structure, featuring aromatic rings, a piperidine moiety, and a thiophene ring. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with a suitable halogenating agent (e.g., bromine) to form 3,5-dimethylphenyl bromide.

    Nucleophilic Substitution: The bromide is then reacted with sodium ethoxide to form 3,5-dimethylphenoxyethanol.

    Amidation: The phenoxyethanol is then reacted with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethylamine under appropriate conditions (e.g., using a coupling agent like EDCI) to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used to study its effects on cellular processes, given its potential bioactivity. It can serve as a lead compound in drug discovery programs.

Medicine

The compound’s structure suggests potential pharmacological properties, making it a candidate for the development of new therapeutic agents. It may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. The piperidine and thiophene moieties may play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both piperidine and thiophene rings can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C21H28N2O2S/c1-16-11-17(2)13-18(12-16)25-15-21(24)22-14-19(20-7-6-10-26-20)23-8-4-3-5-9-23/h6-7,10-13,19H,3-5,8-9,14-15H2,1-2H3,(H,22,24)

InChI Key

QSRFTQHQIGFGRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3)C

Origin of Product

United States

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